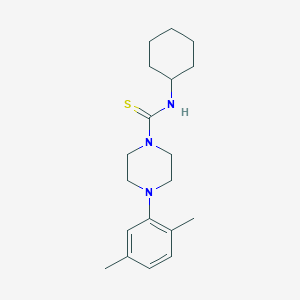
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a piperazine derivative that is structurally similar to other psychoactive substances such as amphetamines and MDMA. However, CPP has unique properties that make it a promising candidate for future research.
作用機序
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide acts on the central nervous system by modulating the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide has been shown to increase the release of these neurotransmitters, leading to an increase in mood and cognitive function.
Biochemical and Physiological Effects
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. These include an increase in heart rate and blood pressure, as well as an increase in body temperature. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide has also been shown to increase the release of stress hormones such as cortisol.
実験室実験の利点と制限
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified using standard techniques. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide is also stable and has a long shelf-life, making it a reliable compound for research. However, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide has some limitations, including its potential toxicity and its psychoactive properties, which may affect the results of experiments.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide. One area of interest is the development of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide-based drugs for the treatment of mental health disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide on the central nervous system and its potential for addiction. Additionally, research on the pharmacokinetics and pharmacodynamics of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide could lead to a better understanding of its mechanisms of action and potential therapeutic applications.
合成法
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of cyclohexylamine with 2,5-dimethylphenylacetic acid, followed by the addition of piperazine and carbon disulfide. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and psychiatry. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide has been shown to have anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of various mental health disorders.
特性
IUPAC Name |
N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3S/c1-15-8-9-16(2)18(14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHKSDYHDCSYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5841758.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5841764.png)
![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
![7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
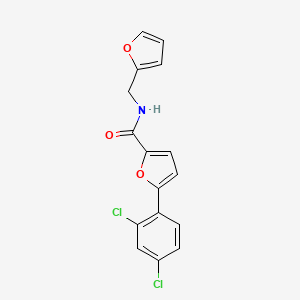

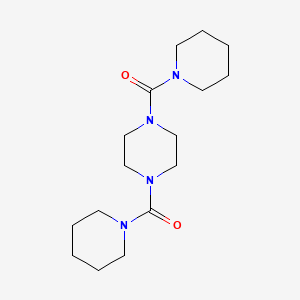

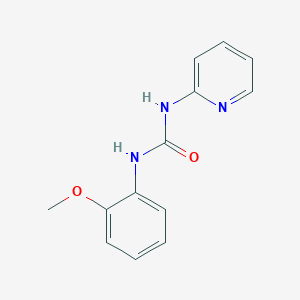
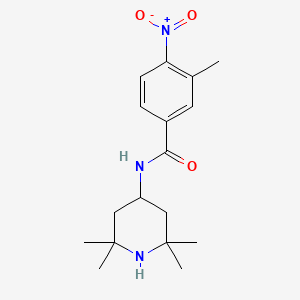
![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)